

A Comparative Pharmacokinetic Analysis of Itraconazole and its Active Metabolite, Hydroxy Itraconazole

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Compound of Interest

Compound Name: Hydroxy Itraconazole

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A comprehensive guide for researchers and drug development professionals on the distinct pharmacokinetic profiles of the antifungal agent itraconazole and its primary active metabolite, **hydroxy itraconazole**. This guide synthesizes key experimental data to illuminate their comparative absorption, distribution, metabolism, and excretion properties.

Itraconazole, a broad-spectrum triazole antifungal agent, undergoes extensive hepatic metabolism to form its major and pharmacologically active metabolite, **hydroxy itraconazole**. [1][2][3] Understanding the distinct and comparative pharmacokinetic profiles of both the parent drug and its metabolite is crucial for optimizing therapeutic efficacy and ensuring patient safety. This guide provides a detailed comparison of their pharmacokinetic parameters, supported by experimental data and methodologies.

Comparative Pharmacokinetic Parameters

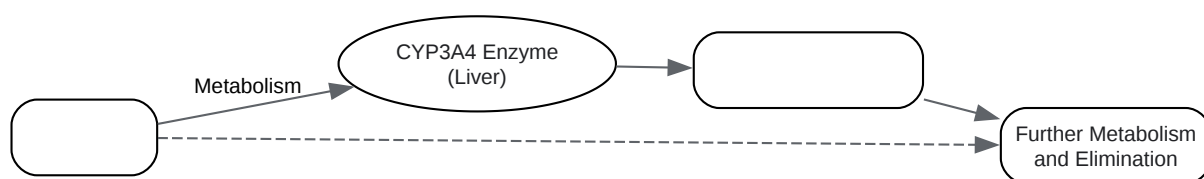
The pharmacokinetic properties of itraconazole and **hydroxy itraconazole** exhibit notable differences, particularly in their plasma concentrations and elimination half-lives. Generally, the plasma concentrations of **hydroxy itraconazole** are observed to be higher than those of the parent drug, itraconazole.[2] The following table summarizes key pharmacokinetic parameters for both compounds, compiled from various studies involving different formulations and dosing regimens.

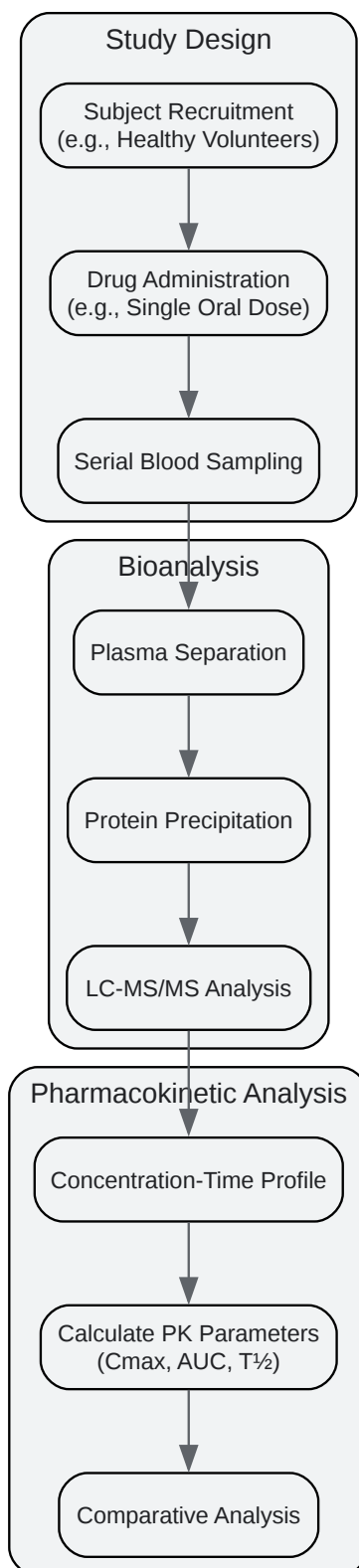
| Pharmacokinetic Parameter | Itraconazole | Hydroxy Itraconazole | Formulation /Dose | Study Population | Source |
|-------------------------------|--------------|----------------------|------------------------------------|-----------------------------|--------|
| C _{max} (ng/mL) | 2100 ± 800 | 3300 ± 1000 | 200 mg b.i.d. (Oral Solution) | Healthy Volunteers | [4] |
| AUC ₀₋₂₄ (ng·h/mL) | 34400 | 60200 | 200 mg b.i.d. (Oral Solution) | Healthy Volunteers | [4] |
| T _{1/2} (hours) | 23.1 | 37.2 | 200 mg b.i.d. (Oral Solution) | Healthy Volunteers | [4] |
| C _{max} (ng/mL) | 412 | - | 200 mg once daily (Capsules) | Neutropenic Cancer Patients | [5] |
| AUC ₀₋₂₄ (ng·h/mL) | 6040 | - | 200 mg once daily (Capsules) | Neutropenic Cancer Patients | [5] |
| T _{max} (hours) | 4.9 | 5.3 | 200 mg single dose (Oral Solution) | Healthy Male Volunteers | [6] |
| Protein Binding (%) | ~99.8 | ~99.6 | Not Specified | Not Specified | [3] |

Metabolic Pathway and Intersubject Variability

Itraconazole is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) isoenzyme in the liver, leading to the formation of **hydroxy itraconazole**.^{[1][3]} This metabolic conversion is a critical determinant of the overall antifungal activity, as **hydroxy itraconazole** possesses a comparable in vitro antifungal potency to the parent compound.^{[2][7]} However, the pharmacokinetics of both itraconazole and **hydroxy itraconazole** are characterized by high

variability, which can be attributed to factors such as formulation, food effects, and interindividual differences in CYP3A4 activity.[\[1\]](#)





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